3-Hydroxy-1-phenoxy-3-phenylbutan-2-one
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Overview
Description
3-Hydroxy-1-phenoxy-3-phenylbutan-2-one is an organic compound with the molecular formula C16H16O3. It is known for its unique structure, which includes a hydroxy group, a phenoxy group, and a phenyl group attached to a butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-phenoxy-3-phenylbutan-2-one typically involves the reaction of 2,3-butanedione with a Grignard reagent. One common method is the reaction of 2,3-butanedione with phenylmagnesium bromide in the presence of tetrahydrofuran (THF) at low temperatures (below 10°C). This reaction yields the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-phenoxy-3-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy and phenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
3-Hydroxy-1-phenoxy-3-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenoxy-3-phenylbutan-2-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy and phenyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s activity and specificity in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-phenylbutan-2-one: Similar structure but lacks the phenoxy group.
3-Hydroxy-3-phenylbutan-2-one: Similar structure but with different substitution patterns.
Uniqueness
3-Hydroxy-1-phenoxy-3-phenylbutan-2-one is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and research .
Properties
CAS No. |
142075-23-8 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-hydroxy-1-phenoxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H16O3/c1-16(18,13-8-4-2-5-9-13)15(17)12-19-14-10-6-3-7-11-14/h2-11,18H,12H2,1H3 |
InChI Key |
CHPWFBGRJPNYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)COC2=CC=CC=C2)O |
Origin of Product |
United States |
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